molecular formula C11H22O B8792325 4-Methyl-3-decene-5-ol

4-Methyl-3-decene-5-ol

Cat. No. B8792325
M. Wt: 170.29 g/mol
InChI Key: WSTQLNQRVZNEDV-UHFFFAOYSA-N
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Patent
US04585662

Procedure details

2.4 g (0.1 g atom) of magnesium in 50 ml of absolute ether are placed in an apparatus which is customary for Grignard reactions. While stirring and under a protective gas atmosphere (nitrogen) there are subsequently added dropwise 15.0 g (0.1 mol) of n-amyl bromide in 50 ml of absolute ether so that, after initiation of the reaction, the ether constantly boils slightly. After completing the addition, the mixture is held at reflux temperature for a further 30 minutes, then cooled to 10° C. and a solution of 7.85 g (0.08 mol) of 2-methyl-2-pentenal in 20 ml of absolute ether is added dropwise. In order to complete the reaction, the mixture is stirred at room temperature for a further 12 hours. After decomposing the Grignard complex with saturated ammonium chloride solution and ice, the supernatant ethereal solution is washed with saturated sodium chloride solution and subsequently dried. After evaporating the solvent, there remain 13.6 g of crude product which are fractionally distilled. There are thus obtained 8.9 g of pure 4-methyl-3-decen-5-ol of boiling point 103° C./12 mm Hg, nD20 =1.4499.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.85 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.[CH3:8][C:9](=[CH:12][CH2:13][CH3:14])[CH:10]=[O:11].[Cl-].[NH4+]>CCOCC>[CH3:8][C:9]([CH:10]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:12][CH2:13][CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CCCCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
7.85 g
Type
reactant
Smiles
CC(C=O)=CCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
While stirring and under a protective gas atmosphere (nitrogen) there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after initiation of the reaction
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for a further 12 hours
Duration
12 h
WASH
Type
WASH
Details
the supernatant ethereal solution is washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
subsequently dried
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent, there
DISTILLATION
Type
DISTILLATION
Details
are fractionally distilled

Outcomes

Product
Name
Type
Smiles
CC(=CCC)C(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04585662

Procedure details

2.4 g (0.1 g atom) of magnesium in 50 ml of absolute ether are placed in an apparatus which is customary for Grignard reactions. While stirring and under a protective gas atmosphere (nitrogen) there are subsequently added dropwise 15.0 g (0.1 mol) of n-amyl bromide in 50 ml of absolute ether so that, after initiation of the reaction, the ether constantly boils slightly. After completing the addition, the mixture is held at reflux temperature for a further 30 minutes, then cooled to 10° C. and a solution of 7.85 g (0.08 mol) of 2-methyl-2-pentenal in 20 ml of absolute ether is added dropwise. In order to complete the reaction, the mixture is stirred at room temperature for a further 12 hours. After decomposing the Grignard complex with saturated ammonium chloride solution and ice, the supernatant ethereal solution is washed with saturated sodium chloride solution and subsequently dried. After evaporating the solvent, there remain 13.6 g of crude product which are fractionally distilled. There are thus obtained 8.9 g of pure 4-methyl-3-decen-5-ol of boiling point 103° C./12 mm Hg, nD20 =1.4499.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.85 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.[CH3:8][C:9](=[CH:12][CH2:13][CH3:14])[CH:10]=[O:11].[Cl-].[NH4+]>CCOCC>[CH3:8][C:9]([CH:10]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])=[CH:12][CH2:13][CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CCCCCBr
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
7.85 g
Type
reactant
Smiles
CC(C=O)=CCC
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
While stirring and under a protective gas atmosphere (nitrogen) there
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after initiation of the reaction
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for a further 12 hours
Duration
12 h
WASH
Type
WASH
Details
the supernatant ethereal solution is washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
subsequently dried
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent, there
DISTILLATION
Type
DISTILLATION
Details
are fractionally distilled

Outcomes

Product
Name
Type
Smiles
CC(=CCC)C(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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